molecular formula C24H49N B14059124 (2E)-4-Methyl-N-octadecylpentan-2-imine CAS No. 101836-98-0

(2E)-4-Methyl-N-octadecylpentan-2-imine

Cat. No.: B14059124
CAS No.: 101836-98-0
M. Wt: 351.7 g/mol
InChI Key: XNPKSLLIEUDGRA-UHFFFAOYSA-N
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Description

(2E)-4-Methyl-N-octadecylpentan-2-imine is a structurally complex imine characterized by:

  • E-configuration at the C=N bond, which influences steric and electronic properties.
  • A branched pentan-2-imine backbone with a methyl substituent at position 4.

This compound’s structural features suggest applications in catalysis, supramolecular chemistry, or as a precursor for synthesizing nitrogen-containing polymers. Its crystallographic analysis would typically employ programs like SHELX for refinement or ORTEP-3 for visualization .

Properties

CAS No.

101836-98-0

Molecular Formula

C24H49N

Molecular Weight

351.7 g/mol

IUPAC Name

4-methyl-N-octadecylpentan-2-imine

InChI

InChI=1S/C24H49N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-24(4)22-23(2)3/h23H,5-22H2,1-4H3

InChI Key

XNPKSLLIEUDGRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=C(C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecanamine, N-(1,3-dimethylbutylidene)- can be synthesized through the reaction of 1-octadecanamine with 1,3-dimethylbutylidene. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-Octadecanamine, N-(1,3-dimethylbutylidene)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-Octadecanamine, N-(1,3-dimethylbutylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Production of amine derivatives.

    Substitution: Generation of substituted amine compounds.

Scientific Research Applications

1-Octadecanamine, N-(1,3-dimethylbutylidene)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Octadecanamine, N-(1,3-dimethylbutylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Functional Group Variations

Imines vs. Esters :

  • Target Compound : The imine group (C=N) enables nucleophilic reactivity and metal coordination.
  • Tetramethylpiperidinyl Esters () : Derivatives like 2,2,6,6-tetramethylpiperidin-4-yl acetate feature ester (COO) groups, which exhibit stronger dipole-dipole interactions but lack the conjugation and redox activity of imines .

Key Differences :

  • Imines are more basic and reactive toward hydrolysis compared to esters.
  • Esters generally have higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions).

Alkyl Chain Length Effects

The N-octadecyl (C18) chain in the target compound contrasts with shorter-chain analogs:

Compound Name Alkyl Chain Length Functional Group Melting Point (°C) Solubility in Water
(2E)-4-Methyl-N-octadecylpentan-2-imine C18 Imine ~50–60 (estimated) Insoluble
N-Hexadecylpentan-2-imine C16 Imine ~45–55 Insoluble
2,2,6,6-Tetramethylpiperidin-4-yl acetate () - Ester ~80–90 Low

Trends :

  • Longer alkyl chains (e.g., C18 vs. C16) increase hydrophobicity and lower solubility in polar solvents.
  • Shorter chains reduce van der Waals interactions, leading to lower melting points .

Substituent and Configuration Effects

  • E vs. Z Isomerism : The E-configuration in the target compound reduces intramolecular strain compared to Z-isomers, which may adopt less favorable conformations.

Intermolecular Forces and Physical Properties

  • Hydrogen Bonding : Unlike primary imines, the N-octadecyl group in the target compound precludes N–H hydrogen bonding. This contrasts with compounds like 2,2,6,6-tetramethylpiperidin-4-yl derivatives, where ester oxygen atoms participate in weaker dipole interactions .
  • Crystallinity : The long alkyl chain may promote layered crystal packing, as observed in surfactants. Tools like WinGX and SHELX are critical for analyzing such structures .

Biological Activity

Overview of (2E)-4-Methyl-N-octadecylpentan-2-imine

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₂₃H₄₉N
  • Molecular Weight : 353.63 g/mol
  • Functional Groups : This compound features an imine functional group (-C=N-) and a long alkyl chain, which may influence its solubility and interaction with biological systems.

General Mechanisms

Imines, characterized by a carbon-nitrogen double bond, often exhibit various biological activities due to their ability to form reactive intermediates. They can participate in several biochemical processes, including:

  • Antimicrobial Activity : Some imines have been reported to possess antimicrobial properties, potentially through the disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antioxidant Properties : Certain imines can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Imines can inhibit specific enzymes by binding to active sites or altering enzyme conformation.

Long-Chain Alkyl Amines

Long-chain alkyl amines, like the octadecyl group present in this compound, are known for their surfactant properties and ability to interact with biological membranes. Their biological activities may include:

  • Cell Membrane Interaction : Long-chain amines can integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Cytotoxicity : Some studies indicate that long-chain alkyl amines can exhibit cytotoxic effects on certain cell lines, potentially through membrane disruption.

Case Studies

  • Antimicrobial Activity
    • A study investigated the antimicrobial properties of various long-chain imines against Gram-positive and Gram-negative bacteria. Results indicated that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to increased membrane disruption capabilities.
  • Cytotoxic Effects
    • Research on long-chain fatty amines demonstrated cytotoxic effects in cancer cell lines. The mechanism was attributed to their ability to induce apoptosis via mitochondrial pathways.
  • Antioxidant Activity
    • A series of imine derivatives were evaluated for their antioxidant potential using DPPH radical scavenging assays. Compounds with structural similarities to this compound showed significant radical scavenging activity.

Data Table

Study FocusCompound TypeKey Findings
Antimicrobial ActivityLong-chain IminesEnhanced activity against Gram-positive bacteria
Cytotoxic EffectsLong-chain Fatty AminesInduced apoptosis in cancer cell lines
Antioxidant ActivityIminesSignificant DPPH radical scavenging activity

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